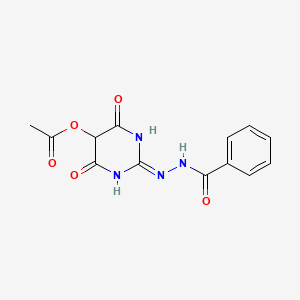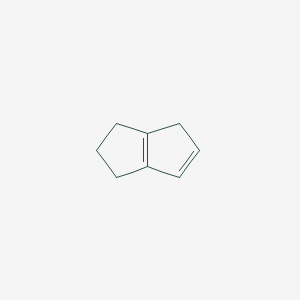
1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1'-biphenyl)-ar,ar'-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate is a complex organic compound with a unique structure that combines a pyrrole ring with a biphenyl-disulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the diethylamino propyl group. The biphenyl-disulfonate moiety is then attached through a series of substitution reactions. Common reagents used in these reactions include halogenated biphenyls, sulfonating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, sulfonating agents, and catalysts like Lewis acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione: A structurally similar compound with a different functional group.
1,1’-Biphenyl-4,4’-disulfonic acid: Lacks the pyrrole and diethylamino propyl groups but shares the biphenyl-disulfonate moiety.
Uniqueness: 1-(3-(Diethylamino)propyl)-1H-pyrrole-2,5-dione (1,1’-biphenyl)-ar,ar’-disulfonate is unique due to its combination of a pyrrole ring with a biphenyl-disulfonate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
39723-65-4 |
|---|---|
Formule moléculaire |
C23H28N2O8S2 |
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
1-[3-(diethylamino)propyl]pyrrole-2,5-dione;3-phenylbenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C12H10O6S2.C11H18N2O2/c13-19(14,15)11-8-4-7-10(12(11)20(16,17)18)9-5-2-1-3-6-9;1-3-12(4-2)8-5-9-13-10(14)6-7-11(13)15/h1-8H,(H,13,14,15)(H,16,17,18);6-7H,3-5,8-9H2,1-2H3 |
Clé InChI |
VYXKBXOFVFUASS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN1C(=O)C=CC1=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
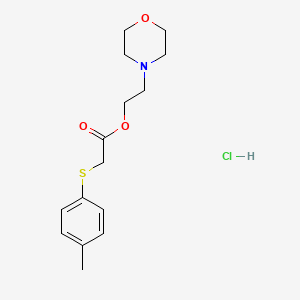
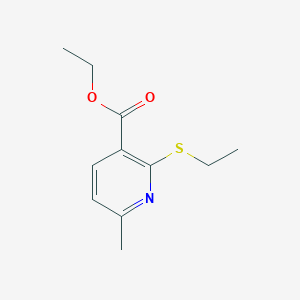
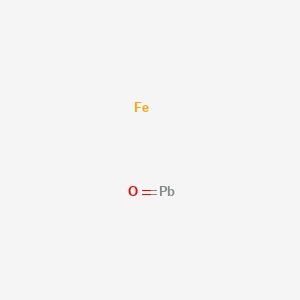
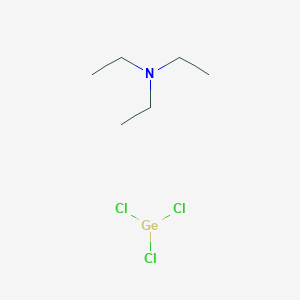
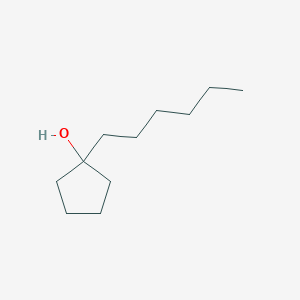

![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
